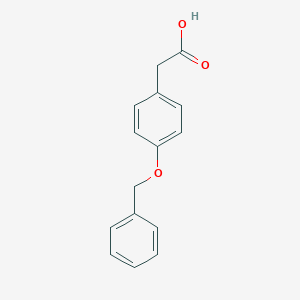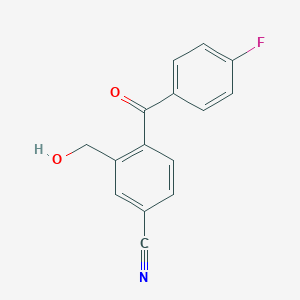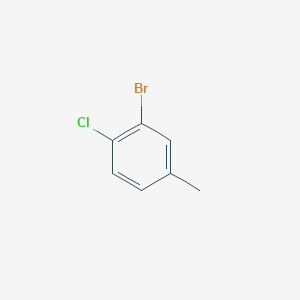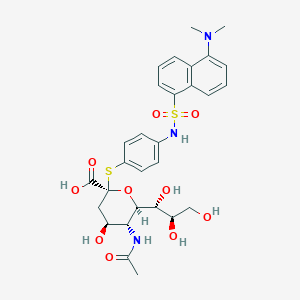
Dansyl-apta-ner
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dansyl-apta-ner is a complex organic compound that combines a dansyl group, an aminophenylthio group, and a neuraminic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-apta-ner typically involves multiple steps:
Dansylation: The dansyl group is introduced to the aminophenylthio moiety through a reaction with dansyl chloride in the presence of a base such as triethylamine.
Thioether Formation: The aminophenylthio group is then linked to the neuraminic acid derivative via a thioether bond. This step often requires a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Acetylation: The final step involves acetylation of the neuraminic acid derivative using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dansyl-apta-ner can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The acetyl groups can be substituted with other acyl groups using acyl chlorides in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Acyl chlorides, triethylamine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various acylated derivatives.
Aplicaciones Científicas De Investigación
Dansyl-apta-ner has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of glycoproteins to study cell surface interactions and glycosylation patterns.
Medicine: Potential use in diagnostic assays for detecting specific glycoproteins or pathogens.
Industry: Utilized in the development of biosensors and other analytical tools.
Mecanismo De Acción
The mechanism of action of Dansyl-apta-ner involves its ability to bind to specific molecular targets, such as glycoproteins, through its neuraminic acid moiety. The dansyl group provides a fluorescent signal, allowing for the visualization and tracking of these interactions. The compound’s effects are mediated through pathways involving cell surface receptors and glycosylation processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(N-Dansyl-4-aminophenylthio)-N-acetylneuraminic acid: Lacks the 9-O-acetyl group, which may affect its binding affinity and specificity.
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-methylneuraminic acid: Contains a methyl group instead of an acetyl group at the 9-O position, potentially altering its chemical properties and interactions.
Uniqueness
Dansyl-apta-ner is unique due to its specific combination of functional groups, which confer distinct fluorescent properties and binding capabilities. This makes it particularly useful for applications requiring precise molecular labeling and tracking.
Propiedades
Número CAS |
141303-70-0 |
|---|---|
Fórmula molecular |
C29H35N3O10S2 |
Peso molecular |
649.7 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]sulfanyl-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C29H35N3O10S2/c1-16(34)30-25-22(35)14-29(28(38)39,42-27(25)26(37)23(36)15-33)43-18-12-10-17(11-13-18)31-44(40,41)24-9-5-6-19-20(24)7-4-8-21(19)32(2)3/h4-13,22-23,25-27,31,33,35-37H,14-15H2,1-3H3,(H,30,34)(H,38,39)/t22-,23+,25+,26+,27+,29-/m0/s1 |
Clave InChI |
YRNBBVVAZPSEKQ-DWHFJZGISA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
| 141303-70-0 | |
Sinónimos |
2-(N-dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid dansyl-APTA-NER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


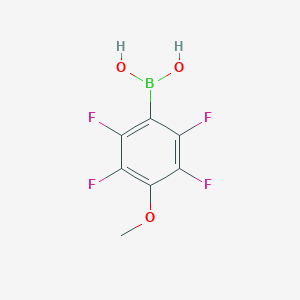
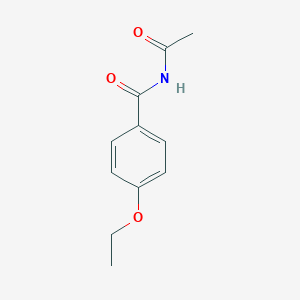
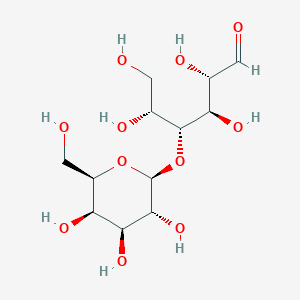
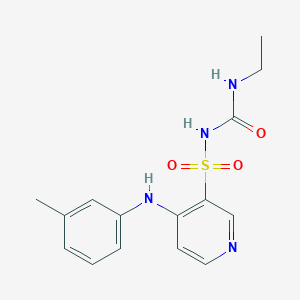
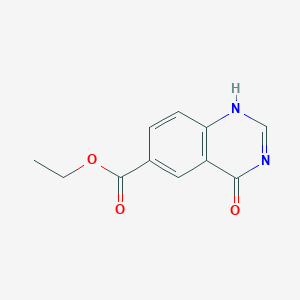
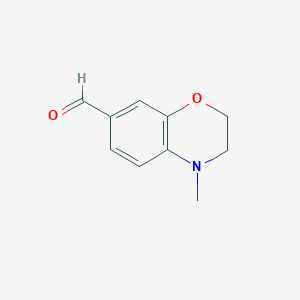

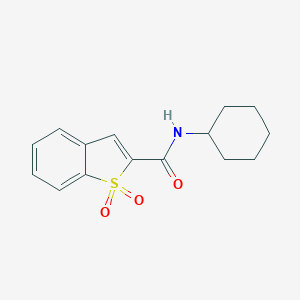
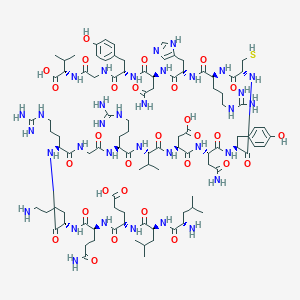
![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)

